molecular formula C25H20FN3O3 B4905449 N-BENZYL-1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

N-BENZYL-1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

Cat. No.: B4905449
M. Wt: 429.4 g/mol
InChI Key: CDINOOVBJPABFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-BENZYL-1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-BENZYL-1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Fluoroquinoline: A fluorinated derivative of quinoline.

    N-Benzylquinoline: A benzylated derivative of quinoline.

Uniqueness

N-BENZYL-1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to the combination of its benzyl, fluorophenyl, and carbamoyl groups, which confer specific chemical and biological properties. This unique structure allows for specific interactions with molecular targets, potentially leading to distinct therapeutic effects.

Properties

IUPAC Name

N-benzyl-1-[2-(2-fluoroanilino)-2-oxoethyl]-2-oxoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3/c26-20-11-5-6-12-21(20)28-23(30)16-29-22-13-7-4-10-18(22)19(14-24(29)31)25(32)27-15-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,27,32)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDINOOVBJPABFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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